![molecular formula C11H9Br2N3O2 B6362335 Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate CAS No. 1240580-82-8](/img/structure/B6362335.png)

Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

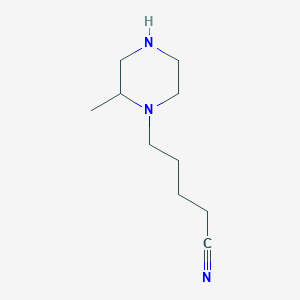

“Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate” is a chemical compound. It is related to the class of compounds known as 1,2,4-triazoles . These compounds are characterized by a 1,2,4-triazole ring—a five-membered aromatic ring with two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which include “Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate”, involves various synthetic routes . For instance, a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of “Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate” and similar compounds can be analyzed using techniques such as single-crystal X-ray diffraction . This allows for the determination of the compound’s crystallographic structure .Chemical Reactions Analysis

The chemical reactions involving “Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate” and similar compounds can be complex. For example, a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent inhibitory activities against certain cancer cell lines .Applications De Recherche Scientifique

Anticancer Agents

1,2,4-triazole derivatives, including “Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate”, have shown promising results as anticancer agents . They have been evaluated against human cancer cell lines including MCF-7, Hela, and A549 . Some compounds showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .

Antibacterial Agents

1,2,4-triazole derivatives have demonstrated antibacterial activities . The nitrogen atoms in the triazole ring can form hydrogen bonds with different targets, improving the pharmacokinetics, pharmacological, and toxicological properties of compounds .

Antiviral Agents

1,2,4-triazole derivatives have also been utilized in the development of antiviral agents . The ability of these compounds to form hydrogen bonds with different targets makes them effective in this application .

Anti-Inflammatory Agents

“Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate” and similar compounds have potential applicability in anti-inflammatory activities .

Antitubercular Agents

1,2,4-triazole derivatives have been used in the development of antitubercular agents . Their unique chemical structure allows them to interact effectively with the biological targets associated with tuberculosis .

Drug Discovery

1,2,4-triazole derivatives are important scaffolds in drug discovery . They have been used in the development of various medicinal compounds, including the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, the anticancer drug carboxyamidotriazole, and the β-lactum antibiotic tazobactam .

Orientations Futures

The future directions in the research and development of “Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate” and similar compounds could involve the design and development of more selective and potent molecules for various applications . This could be achieved through structural optimization and understanding the mechanism and binding modes of these derivatives .

Mécanisme D'action

Target of Action

Similar compounds, such as 1,2,4-triazole hybrids, have been shown to exhibit cytotoxic activities against tumor cell lines . This suggests that the compound may interact with cellular targets that play a role in cell proliferation and survival.

Mode of Action

Based on the cytotoxic activities of similar compounds, it can be inferred that this compound may interact with its targets to disrupt normal cellular processes, leading to cell death .

Biochemical Pathways

Given its potential cytotoxic effects, it is likely that this compound affects pathways related to cell proliferation and survival .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .

Result of Action

Similar compounds have been shown to exhibit cytotoxic activities against tumor cell lines , suggesting that this compound may lead to cell death in these contexts.

Propriétés

IUPAC Name |

methyl 4-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br2N3O2/c1-18-9(17)8-4-2-7(3-5-8)6-16-11(13)14-10(12)15-16/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWFZEFKPISAEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362268.png)

![2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6362297.png)

![2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine](/img/structure/B6362308.png)

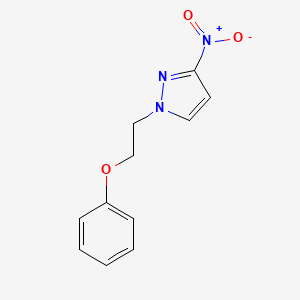

![3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362316.png)

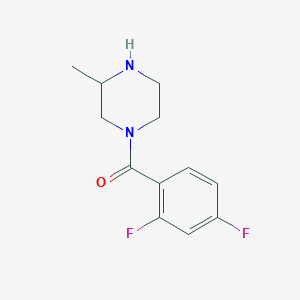

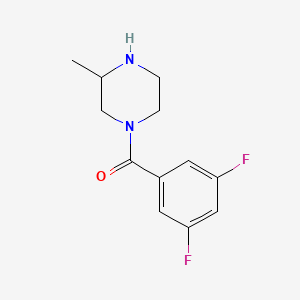

![3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362330.png)

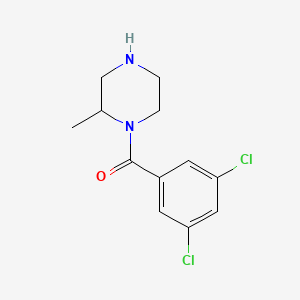

![2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride](/img/structure/B6362360.png)